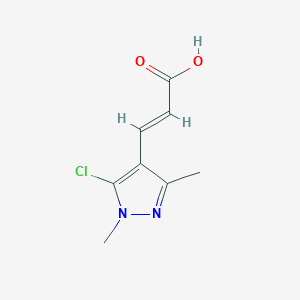

3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid” is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-5-6 (3-4-7 (12)13)8 (9)11 (2)10-5/h3-4H,1-2H3, (H,12,13)/b4-3+ . This indicates the presence of a pyrazole ring with two methyl groups, a chlorine atom, and a prop-2-enoic acid group attached.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications

Chlorogenic Acids: Potential Therapeutic Applications

Chlorogenic acids (CGAs) are a group of phenolic compounds with various pharmacological effects. Studies have shown that CGAs possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antiviral activities. These compounds modulate lipid metabolism and glucose regulation, offering potential treatments for metabolic disorders such as diabetes and obesity. CGAs are present in green coffee extracts and tea, suggesting their role as dietary polyphenols with therapeutic roles (M. Naveed et al., 2018). Additionally, CGAs have shown potential as food additives and nutraceuticals against metabolic syndrome, showcasing their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Jesús Santana-Gálvez et al., 2017).

Pyrazole Derivatives: Synthesis and Biological Activities

Pyrazole derivatives are recognized for their broad range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of these compounds involves condensation followed by cyclization or multi-component reactions (MCR), achieved under various conditions (A. M. Dar & Shamsuzzaman, 2015). The exploration of pyrazoline derivatives has shown significant interest due to their potential in pharmaceutical chemistry, with applications ranging from antimicrobial to anticancer activities. The development of new strategies for their synthesis has been a focus, highlighting their importance in creating new therapeutic agents (Pushkar Kumar Ray et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that compounds with similar structures interact with their targets, causing changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

A compound with a similar structure showed potent antiviral activity with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPSFNRSRKYGOG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=CC(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2943290.png)

![3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2943291.png)

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2943305.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2943308.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)